![molecular formula C16H12Cl2O3 B2572039 (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid CAS No. 773131-40-1](/img/structure/B2572039.png)
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid, also known as BDPAA, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid acts as a histone deacetylase inhibitor, which means that it inhibits the activity of enzymes that remove acetyl groups from histones. Histones are proteins that help package DNA in the nucleus of cells. Acetylation of histones is an important mechanism for regulating gene expression. By inhibiting histone deacetylases, (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
生化和生理效应
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. It is also stable and can be stored for long periods of time. However, (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid. One area of research is the development of more water-soluble analogs of (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid that can be used in aqueous solutions. Another area of research is the investigation of the effects of (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid on other cellular signaling pathways. (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has been shown to inhibit the activity of histone deacetylases, but it may also have other targets in cells. Finally, (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid could be investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
合成方法
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid can be synthesized using various methods, including the Heck reaction, Suzuki reaction, and Wittig reaction. The most commonly used method for synthesizing (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid is the Heck reaction, which involves the coupling of 4-(Benzyloxy)-3,5-dichlorobenzene with acrylic acid using a palladium catalyst. The reaction can be carried out in various solvents such as DMF, DMSO, or THF at elevated temperatures.
科学研究应用
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has been used in various scientific research applications, including the development of new drugs, the study of protein-protein interactions, and the investigation of cellular signaling pathways. (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
属性
IUPAC Name |
(E)-3-(3,5-dichloro-4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-8-12(6-7-15(19)20)9-14(18)16(13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRIHXOQXBHDIE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)
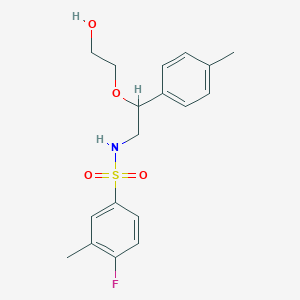
![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)
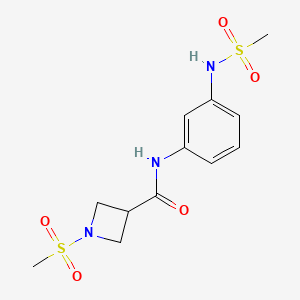
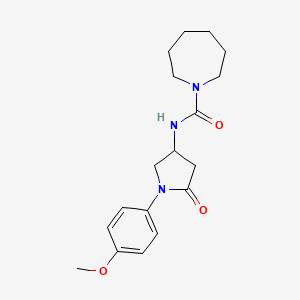
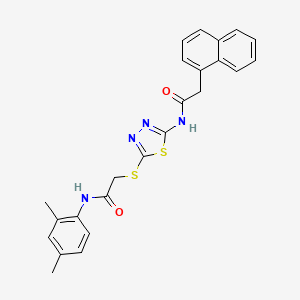
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)
![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)
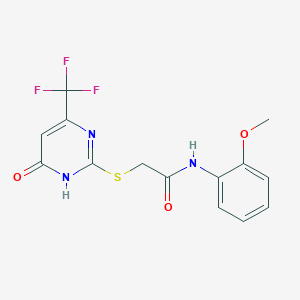
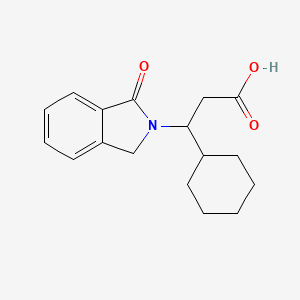
![8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2571974.png)
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2571975.png)
![N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide](/img/structure/B2571976.png)
![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine](/img/structure/B2571979.png)